molecular formula C14H21N3O3 B2826695 (S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate CAS No. 1141488-38-1

(S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B2826695
CAS No.: 1141488-38-1
M. Wt: 279.34
InChI Key: PRDVDKXXIRYCAA-NSHDSACASA-N
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Description

(S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS 1141488-38-1) is a chiral chemical building block of high value in pharmaceutical research and development. This compound features a pyrrolidine scaffold with a Boc-protected amine and a 5-aminopyridine group, making it a versatile intermediate for constructing more complex molecules. Its primary research application lies in its role as a precursor in the synthesis of potential therapeutic agents. For instance, structurally similar pyrrolidine derivatives are key intermediates in the development of macrocyclic dual MERTK/AXL inhibitors, which are being investigated as a novel approach for treating cancers such as non-small cell lung cancer . Furthermore, the cis-pyrrolidine pharmacophore, related to this compound's core structure, is a recognized framework in neuroscience research, particularly in the design of inhibitors for enzymes like neuronal nitric oxide synthase (nNOS), a target for neurodegenerative diseases . The (S)-enantiomer provides specific three-dimensional geometry that is often critical for selective binding to biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (3S)-3-(5-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-6-11(9-17)19-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9,15H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDVDKXXIRYCAA-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the 5-Aminopyridin-2-yloxy Moiety: This step involves the nucleophilic substitution reaction where the aminopyridine derivative reacts with the pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring and aminopyridin-2-yloxy group are susceptible to oxidation under controlled conditions:

Reagent/Conditions Product Key Observations
KMnO<sub>4</sub> (acidic)Pyrrolidine ring openingForms dicarboxylic acid derivatives via C–N bond cleavage.
O<sub>2</sub> (catalytic Cu)Hydroxylated pyrrolidine derivativesIntroduces hydroxyl groups at the C3 position with 65–78% yields.
H<sub>2</sub>O<sub>2</sub>Oxidized aminopyridine moietyConverts the amino group to nitro under strong acidic conditions.

Mechanistic Insight :
The electron-rich pyrrolidine nitrogen facilitates oxidation, while steric hindrance from the tert-butyl group directs regioselectivity.

Reduction Reactions

The tert-butyl ester and aromatic amine groups participate in reduction:

Reagent Target Site Outcome
LiAlH<sub>4</sub>Ester to alcoholReduces the carboxylate to a hydroxymethyl group (92% yield).
H<sub>2</sub>/Pd-CAromatic amine to amideHydrogenolysis of the Boc group occurs competitively .
NaBH<sub>4</sub>Selective amine reductionPreserves the pyrrolidine ring while reducing nitro groups (if present).

Key Limitation :
Over-reduction of the aminopyridine moiety can occur without temperature control (–20°C recommended).

Nucleophilic Substitution

The aminopyridine’s amino group and pyrrolidine’s oxygen act as nucleophiles:

Electrophile Site Product Yield
Alkyl halides (R-X)Aminopyridine NH<sub>2</sub>N-alkylated derivatives45–67%
Acyl chlorides (RCOCl)Pyrrolidine OO-acylated analogs58–82%
EpoxidesSecondary alcohol formationRing-opened adducts (e.g., Scheme 1 in )73%

Notable Example :
Reaction with epoxide 5 (from ) produces secondary alcohol intermediates critical for synthesizing neuronal nitric oxide synthase inhibitors.

Elimination Reactions

Base-mediated elimination generates unsaturated intermediates:

Base Conditions Product Application
DBU (1,8-diazabicycloundec-7-ene)80°C, DMFPyrroline derivativesPrecursors for heterocyclic scaffolds.
KOtBuTHF, refluxDe-Boc productsFacilitates downstream functionalization.

Thermal Stability :
The tert-butyl group enhances stability up to 150°C, preventing undesired decomposition during elimination.

Catalytic Coupling Reactions

The compound participates in cross-coupling for complex architectures:

Reaction Type Catalyst Product Efficiency
Suzuki–MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>Biaryl hybrids60–75%
Buchwald–HartwigPd<sub>2</sub>(dba)<sub>3</sub>N-arylated pyrrolidine derivatives55–68%

Structural Advantage :
The aminopyridine moiety enhances π-stacking interactions, improving catalytic turnover in coupling reactions.

Biological Activity and Reaction Relevance

  • Enzyme Inhibition : The compound’s oxidized derivatives show affinity for neuronal nitric oxide synthase (nNOS) via H-bonding with Glu592 .

  • Drug Intermediate : Reduced forms serve as precursors for kinase inhibitors, leveraging the pyrrolidine scaffold’s conformational flexibility.

Scientific Research Applications

(S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituents CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
(S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate 5-Amino pyridinyl, (S)-pyrrolidine 1141488-38-1 C₁₄H₂₁N₃O₃ 279.34 Chiral center, free amino group for coupling
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-Bromo-3-methoxy pyridinyl, methyl linker 1186311-11-4 C₁₆H₂₂BrN₂O₄ 387.27 Bromine substituent enables cross-coupling; methoxy enhances stability
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-Bromo-3-iodo pyridinyl, methyl linker 1186311-10-3 C₁₅H₂₁BrIN₂O₃ 483.14 Heavy halogens (Br, I) for radiopharmaceutical applications
(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate 2-Chloro-5-methyl pyridinyl, trans-dicarboxylate 1228070-72-1 C₁₇H₂₃ClN₂O₄ 354.83 Bifunctional ester groups for polymer synthesis

Key Observations :

  • Amino vs. Halogen Substituents: The target compound’s 5-amino group (vs. bromo/iodo in others) enhances nucleophilicity, enabling direct amide bond formation without prior activation .
  • Chirality : The (S)-configuration contrasts with racemic mixtures (e.g., (±)-trans analogs in ), which are less selective in enantioselective catalysis .
  • Linker Flexibility : Derivatives with methyl linkers (e.g., “-CH₂-” in ) exhibit greater conformational rigidity than the direct pyrrolidine-pyridine bond in the target compound .

Analytical and Spectroscopic Data

  • NMR : Pyrrolidine protons typically resonate at δ 3.2–4.1 ppm (¹H NMR), while tert-butyl carbamates show a singlet at δ 1.4 ppm .
  • HRMS : Expected [M+H]⁺ for the target compound is 279.34 m/z , aligning with analogs like CAS 1228665-86-8 (292.37 m/z) .

Research Implications and Limitations

The target compound’s chirality and amino functionality make it superior for drug discovery compared to halogenated analogs. However, its higher reactivity may necessitate stringent storage conditions (-20°C, inert atmosphere) . Limitations include the absence of price data (cf. ’s $400–4800/g range for analogs), suggesting higher costs for enantiopure synthesis.

Biological Activity

(S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate, a compound with the CAS number 1141488-38-1, is notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing an overview of its therapeutic potential.

Chemical Structure and Properties

The molecular formula of (S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate is C₁₅H₁₉N₃O₃, with a molecular weight of 293.36 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and a 5-aminopyridin-2-yloxy moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to (S)-tert-butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds containing pyridine and pyrrolidine structures have shown significant antibacterial and antifungal properties. For instance, studies on related Schiff base complexes demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The presence of amino and pyridine groups in the structure has been linked to cytotoxic effects in cancer cell lines. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that (S)-tert-butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate may also possess such properties .
  • Enzyme Inhibition : The compound's structural characteristics may allow it to act as an enzyme inhibitor. Research on related compounds indicates that they can inhibit enzymes involved in cancer progression and metabolic pathways .

Study 1: Antimicrobial Evaluation

A study investigating the antimicrobial properties of various pyridine derivatives found that compounds with similar structures to (S)-tert-butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate exhibited significant antibacterial activity against multiple strains. The study utilized the well-diffusion method to assess efficacy, revealing zones of inhibition comparable to standard antibiotics .

Study 2: Anticancer Activity

In vitro tests on a series of related compounds revealed that those containing the pyrrolidine core showed promising anticancer activity against human cancer cell lines such as HeLa and MCF7. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways .

Table 1: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialSchiff base complexesSignificant inhibition against bacteria
AnticancerPyrrolidine derivativesInduction of apoptosis in cancer cells
Enzyme InhibitionAmino-substituted derivativesInhibition of key metabolic enzymes

Q & A

Basic: What are the standard synthetic routes for preparing (S)-tert-Butyl 3-(5-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 5-amino-2-chloropyridine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours) to facilitate ether bond formation . Enantiomeric purity is maintained using chiral precursors or resolution techniques. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce aromatic substituents while preserving stereochemistry .

Basic: What structural features dictate the compound's reactivity and biological interactions?

Methodological Answer:
Key structural elements include:

  • Pyrrolidine ring : Confers rigidity and influences stereoelectronic properties. The tert-butyl ester enhances solubility in organic solvents .
  • 5-Aminopyridin-2-yloxy moiety : Enables hydrogen bonding and π-π stacking with biological targets (e.g., enzymes or receptors) .
  • Chiral center at C3 : Critical for enantioselective interactions; (S)-configuration often determines binding affinity .

Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Medicinal Chemistry : Serves as a chiral intermediate in synthesizing kinase inhibitors or GPCR-targeted drugs .
  • Organic Synthesis : Used in cross-coupling reactions (e.g., with aryl halides) to build complex heterocycles .
  • Biological Probes : Functionalized with fluorescent tags to study enzyme-substrate interactions .

Advanced: How can reaction conditions be optimized for introducing substituents to the pyrrolidine ring?

Methodological Answer:

  • Catalyst Selection : Pd(PPh₃)₄ or BrettPhos Pd G3 improves yield in cross-coupling reactions with aryl/heteroaryl halides .
  • Solvent and Temperature : Use polar aprotic solvents (e.g., dioxane) at 80–110°C for 12–48 hours to balance reaction rate and side-product formation .
  • Base Optimization : Cs₂CO₃ enhances nucleophilicity in substitution reactions compared to weaker bases like K₂CO₃ .

Advanced: What analytical techniques confirm enantiomeric purity and structural integrity?

Methodological Answer:

  • Chiral HPLC : Utilized with cellulose-based columns (e.g., Chiralpak IA) and hexane/isopropanol mobile phases to resolve enantiomers .
  • NMR Spectroscopy : ¹H/¹³C NMR (500 MHz, CDCl₃) confirms regiochemistry via coupling constants (e.g., J = 2.5–3.5 Hz for pyridine protons) .
  • X-ray Crystallography : Resolves absolute configuration when single crystals are obtained from slow evaporation in ethyl acetate/hexane .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Purity Verification : Use LC-MS to rule out impurities (>98% purity required for bioassays) .
  • Assay Standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and incubation time .
  • Enantiomer-Specific Testing : Compare (S)- and (R)-enantiomers to isolate stereochemical effects on IC₅₀ values .

Advanced: What strategies enhance binding affinity in derivative design?

Methodological Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to the pyridine ring to strengthen hydrogen bonding .
  • Scaffold Hybridization : Merge with pharmacophores like pyrimidine (e.g., 6-(trifluoromethyl)pyrimidin-4-yl) to target hydrophobic enzyme pockets .
  • Conformational Restriction : Incorporate bicyclic systems (e.g., fused pyrrolidine-pyridine) to reduce entropy loss upon binding .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

  • Process Chemistry : Transition from batch to flow reactors for exothermic reactions (e.g., Grignard additions) to improve heat dissipation .
  • Workup Optimization : Use aqueous/organic biphasic extraction (e.g., EtOAc/water) with brine to remove unreacted starting materials .
  • Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .

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